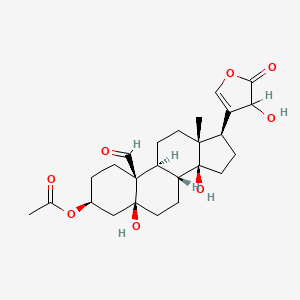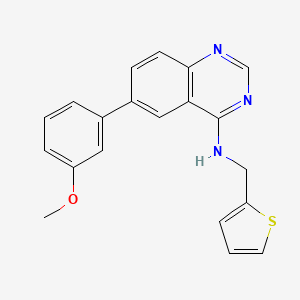
6-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-4-quinazolinamine is a member of quinazolines.
Scientific Research Applications
Analgesic Activity
6-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-4-quinazolinamine and its derivatives have been explored for their potential in analgesic activities. A study by Osarumwense Peter Osarodion (2023) on similar compounds, 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, revealed significant analgesic activities compared to standard drugs, indicating the therapeutic potential of quinazolinamine derivatives in pain management (Osarumwense Peter Osarodion, 2023).
Anti-Tubercular Activity
Bidhu Bhusan Karkara et al. (2020) synthesized 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols, targeting anti-tubercular agents. These compounds showed in vitro antitubercular activity against Mycobacterium tuberculosis, suggesting the potential use of quinazolinamine derivatives in tuberculosis treatment (Bidhu Bhusan Karkara et al., 2020).
Anticancer Properties
Research indicates that quinazolinamine derivatives may possess anticancer properties. For instance, the study by M. Hour et al. (2013) on HMJ38, a 6-(pyrrolidin-1-yl)-2-(3-methoxyphenyl)quinazolin-4-one derivative, demonstrated potent anti-cancer activities, highlighting the promise of quinazolinamine analogues in cancer therapy (M. Hour et al., 2013).
Antihypertensive Effects
Thienopyrimidinedione derivatives, related to quinazolinamines, have been evaluated for antihypertensive effects. R. Russell et al. (1988) synthesized a series of thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones which showed potent oral antihypertensive effects in spontaneously hypertensive rats. This suggests the potential application of quinazolinamine derivatives in managing hypertension (R. Russell et al., 1988).
Antihistaminic Activity
Quinazolinamine derivatives have also been evaluated for their antihistaminic activity. V. Alagarsamy et al. (2009) synthesized a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, showing significant in vivo H1-antihistaminic activity in guinea pigs. These compounds indicate the potential for quinazolinamine derivatives in treating histamine-induced conditions (V. Alagarsamy et al., 2009).
properties
Product Name |
6-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-4-quinazolinamine |
|---|---|
Molecular Formula |
C20H17N3OS |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H17N3OS/c1-24-16-5-2-4-14(10-16)15-7-8-19-18(11-15)20(23-13-22-19)21-12-17-6-3-9-25-17/h2-11,13H,12H2,1H3,(H,21,22,23) |
InChI Key |
ACIBITXFBJEMDM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NCC4=CC=CS4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NCC4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



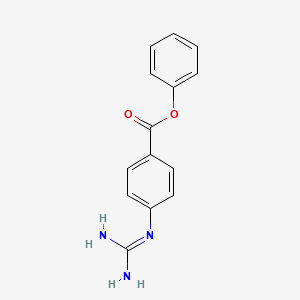


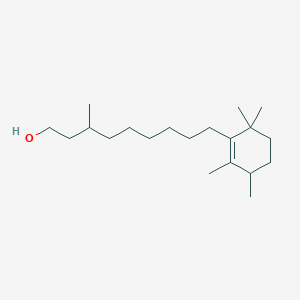
![[(2R,3S,4R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1229636.png)
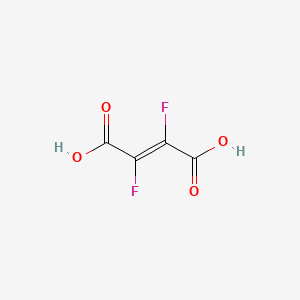

![(2R,3R,4S,5S,6R)-2-[[(2R,4S,5R,13S,18S)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1229642.png)
![Benzoic acid, 4-hydroxy-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, exo-](/img/structure/B1229643.png)
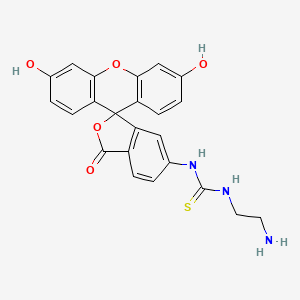
![2-Amino-3-[methylthio]butyric acid](/img/structure/B1229648.png)

